Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate
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Overview
Description
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C13H16O3 and a molar mass of 220.26 g/mol . . This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(hydroxymethyl)cyclobutanecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: Benzyl 3-(hydroxymethyl)cyclobutanemethanol.
Substitution: Benzyl 3-(methoxymethyl)cyclobutanecarboxylate.
Scientific Research Applications
Chemistry: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane derivatives. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, this compound is utilized as a building block for the synthesis of bioactive molecules. Its cyclobutane ring can be incorporated into larger molecular frameworks to study their biological activity and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of benzyl 3-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
- 3-Hydroxymethyl-cyclobutanecarboxylic acid benzyl ester
Comparison: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the hydroxymethyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNZYRYFMPAVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939768-59-9 |
Source
|
Record name | Phenylmethyl 3-(hydroxymethyl)cyclobutanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939768-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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